Isobutyl glucosinolate
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Overview
Description
Isobutyl glucosinolate is a complex organic compound with the molecular formula C11H20NO9S2. It is known for its unique structural features, including a glucopyranose backbone and a sulfooxy butanimidoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl glucosinolate typically involves multiple steps, starting with the preparation of the glucopyranose backbone. The key steps include:
Formation of the Glucopyranose Backbone:
Introduction of the Butanimidoyl Group: This step involves the reaction of the glucopyranose derivative with a suitable butanimidoyl precursor under controlled conditions.
Sulfonation: The final step involves the sulfonation of the butanimidoyl group to introduce the sulfooxy functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Isobutyl glucosinolate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfooxy group can be reduced to form hydroxyl or thiol derivatives.
Substitution: The sulfooxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce thiol derivatives.
Scientific Research Applications
Isobutyl glucosinolate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Isobutyl glucosinolate involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in various biochemical reactions, while the glucopyranose backbone may facilitate its recognition by biological systems. The compound’s effects are mediated through its ability to modulate enzyme activity, disrupt cellular processes, and interact with biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-methylpropylglucosinolate
- isobutylglucosinolate
- Glucocheirolin potassium salt monohydrate
Uniqueness
Isobutyl glucosinolate is unique due to its specific structural features, such as the combination of a sulfooxy butanimidoyl group with a glucopyranose backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H21NO9S2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-3-methyl-N-sulfooxybutanimidothioate |
InChI |
InChI=1S/C11H21NO9S2/c1-5(2)3-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(4-13)20-11/h5-6,8-11,13-16H,3-4H2,1-2H3,(H,17,18,19)/b12-7-/t6-,8-,9+,10-,11+/m1/s1 |
InChI Key |
SKLKAEFXBVWMJP-IIPHORNXSA-N |
Isomeric SMILES |
CC(C)C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC(C)CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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